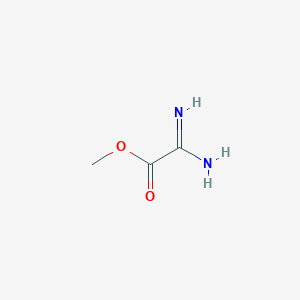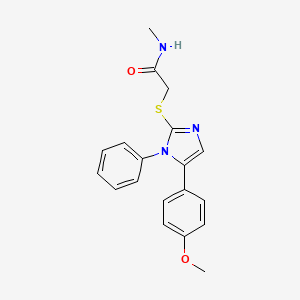
2-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(4-ethylphenyl)pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(4-ethylphenyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C21H17BrN4O2 and its molecular weight is 437.297. The purity is usually 95%.
BenchChem offers high-quality 2-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(4-ethylphenyl)pyridazin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(4-ethylphenyl)pyridazin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activity
- Compounds related to 2-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(4-ethylphenyl)pyridazin-3(2H)-one have been studied for their potential in antimicrobial activities. Research indicates that such compounds can be effective against various types of bacteria and fungi. For example, the synthesis and study of indolyl-substituted 2(3H)-furanones and their hydrazide derivatives have shown antimicrobial properties against multiple bacterial and fungal species (Abou-Elmagd, El-ziaty, & Abdalha, 2015).
Structural and Spectral Characterization
- Another important application is in the structural and spectral characterization of related compounds. Studies have been conducted to understand the characteristics of various derivatives through spectral analysis, such as the characterization of phthalazinone derivatives (Mahmoud, Abou-Elmagd, Derbala, & Hekal, 2012).
Insecticidal Activities
- Certain derivatives have been explored for their insecticidal activities. For instance, studies on anthranilic diamides analogs containing 1,3,4-oxadiazole rings have demonstrated potential insecticidal activities, particularly against the diamondback moth (Qi et al., 2014).
Corrosion Inhibition
- Some 1,3,4-oxadiazole derivatives have been evaluated for their effectiveness in corrosion inhibition. Research indicates that these compounds can significantly inhibit corrosion in certain environments, providing valuable insights into their potential applications in material protection (Ammal, Prajila, & Joseph, 2018).
Antiviral Properties
- Investigations into triazolo[4,3‐b]pyridazines, a related group of compounds, have revealed promising antiviral activity against hepatitis-A virus, suggesting potential applications in the field of antiviral drug development (Shamroukh & Ali, 2008).
Theoretical Studies on Molecular Structure
- Theoretical studies have also been conducted on the molecular structure, spectrum, and thermodynamic properties of related 1,3,4-oxadiazoles. These studies provide a deeper understanding of the molecular characteristics and behaviors under different conditions (You-hui, 2011).
Propriétés
IUPAC Name |
2-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-(4-ethylphenyl)pyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN4O2/c1-2-14-3-5-15(6-4-14)18-11-12-20(27)26(24-18)13-19-23-21(25-28-19)16-7-9-17(22)10-8-16/h3-12H,2,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWXKASQRJTCGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC=C(C=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-[[4-Chloro-2-(dimethylamino)-1,3-thiazol-5-yl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2360729.png)
![6-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2360730.png)




![2-(6-Methylpyridazin-3-yl)-N-(2-phenylethyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2360738.png)

![5-methyl-N-[(4-methylphenyl)methyl]pyridin-2-amine](/img/structure/B2360743.png)
![1,3-Dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-7-(naphthalen-1-ylmethyl)purine-2,6-dione](/img/no-structure.png)
![(2Z)-8-[2-(3,4-dimethoxyphenyl)ethyl]-2-(pyridin-3-ylmethylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one](/img/structure/B2360746.png)

![Methyl 3-[(2-furylcarbonyl)amino]-3-(4-isopropylphenyl)propanoate](/img/structure/B2360749.png)
![2-(1,3-benzodioxol-5-ylmethyl)-8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2360750.png)